molecular formula C5H6Cl2 B14591679 Cyclopentene, dichloro- CAS No. 61593-46-2

Cyclopentene, dichloro-

Cat. No.: B14591679
CAS No.: 61593-46-2
M. Wt: 137.00 g/mol
InChI Key: MNLAZGOISJFHCQ-UHFFFAOYSA-N
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Description

Cyclopentene, dichloro- is a chemical compound that belongs to the class of cycloalkenes It is characterized by a five-membered ring structure with two chlorine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentene can be synthesized from cyclopentanol through a dehydration reaction using an acid catalyst . The reaction involves heating the cyclopentanol with an acid, such as sulfuric acid, to remove a water molecule and form cyclopentene. The dichlorination of cyclopentene can be achieved by reacting it with chlorine gas under controlled conditions .

Industrial Production Methods

Industrial production of cyclopentene, dichloro- typically involves the chlorination of cyclopentene. This process can be carried out in the gas phase using chlorine gas and a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, dichloro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentanone or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to cyclopentene or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone, while substitution reactions can produce various substituted cyclopentene derivatives.

Scientific Research Applications

Cyclopentene, dichloro- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of cyclopentene, dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A saturated cycloalkane with no double bonds or chlorine atoms.

    Cyclopentene: A cycloalkene with a double bond but no chlorine atoms.

    Cyclohexane: A six-membered ring cycloalkane with different chemical properties.

Uniqueness

Cyclopentene, dichloro- is unique due to the presence of both a double bond and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

61593-46-2

Molecular Formula

C5H6Cl2

Molecular Weight

137.00 g/mol

IUPAC Name

1,2-dichlorocyclopentene

InChI

InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-3H2

InChI Key

MNLAZGOISJFHCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)Cl)Cl

Origin of Product

United States

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